3-丙-2-炔基吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

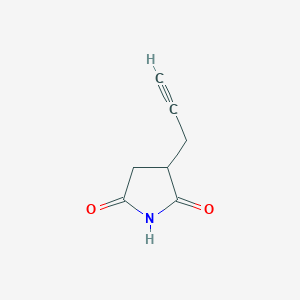

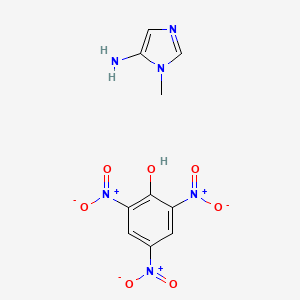

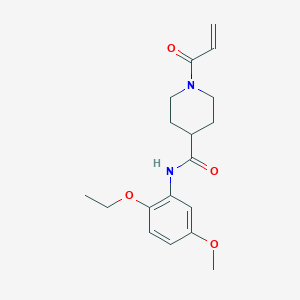

3-Prop-2-ynylpyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It is characterized by a five-membered pyrrolidine ring .

Synthesis Analysis

The synthesis of 3-Prop-2-ynylpyrrolidine-2,5-dione derivatives involves the modification of known reversible inhibitors of P450 aromatase . The analogues prepared were 3-substituted 3- (prop-2-enyl) or 3- (prop-2-ynyl) pyrrolidine-2,5-diones and their N -alkyl derivatives .Molecular Structure Analysis

In the molecular structure of pyrrolidine-2,5-dione, the non-H atoms are nearly coplanar, with a maximum deviation of 0.030 (1) Å . The five-membered pyrrolidine ring is one of the nitrogen heterocycles .科学研究应用

Anticonvulsant and Antinociceptive Activity

3-Prop-2-ynylpyrrolidine-2,5-dione derivatives have been studied for their potential as anticonvulsant and antinociceptive agents . These compounds have shown promising results in animal models of epilepsy and pain, indicating their potential use in treating these conditions .

Aromatase Inhibition

Derivatives of 3-Prop-2-ynylpyrrolidine-2,5-dione have been evaluated as potential aromatase inhibitors . Aromatase is an enzyme involved in estrogen production, and its inhibition is a key target in the treatment of hormone-sensitive breast cancers .

Carbonic Anhydrase Inhibition

The pyrrolidine-2,5-dione scaffold has been utilized to create inhibitors for human carbonic anhydrase isoenzymes. These enzymes are physiologically relevant and are involved in various biological processes, including respiration and the regulation of pH in tissues .

Mercury Ion Detection

A derivative of 3-Prop-2-ynylpyrrolidine-2,5-dione has been used as a colorimetric chemosensor for the detection of mercury ions. This application is crucial for environmental monitoring and the prevention of mercury poisoning .

Synthesis of Isoxazole Derivatives

3-Prop-2-ynylpyrrolidine-2,5-dione has been involved in the synthesis of isoxazole derivatives. These compounds have various biological activities and are significant in medicinal chemistry for drug development .

Biological Evaluation for Various Activities

The core structure of 3-Prop-2-ynylpyrrolidine-2,5-dione has been the basis for synthesizing new compounds with potential biological activities. These activities include but are not limited to anticonvulsant, antinociceptive, and enzyme inhibition, which are essential for drug discovery and development .

作用机制

Target of Action

The primary target of 3-Prop-2-ynylpyrrolidine-2,5-dione is the P450 aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.

Mode of Action

3-Prop-2-ynylpyrrolidine-2,5-dione acts as a reversible inhibitor of the P450 aromatase enzyme .

Biochemical Pathways

The inhibition of the P450 aromatase enzyme by 3-Prop-2-ynylpyrrolidine-2,5-dione affects the biosynthesis of estrogens . This can have downstream effects on various physiological processes that rely on these hormones.

Result of Action

The inhibition of the P450 aromatase enzyme by 3-Prop-2-ynylpyrrolidine-2,5-dione can lead to a decrease in the production of estrogens . This can have various molecular and cellular effects, depending on the specific physiological processes that are affected.

Action Environment

The action, efficacy, and stability of 3-Prop-2-ynylpyrrolidine-2,5-dione can be influenced by various environmental factors. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

属性

IUPAC Name |

3-prop-2-ynylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-2-3-5-4-6(9)8-7(5)10/h1,5H,3-4H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROOFLIFWTVIBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CC(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Prop-2-ynylpyrrolidine-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2862638.png)

![(Z)-N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2862643.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylsulfanylphenyl)methanone](/img/structure/B2862645.png)

![2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862650.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2862655.png)

![2-(2,4-dichlorophenoxy)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2862659.png)